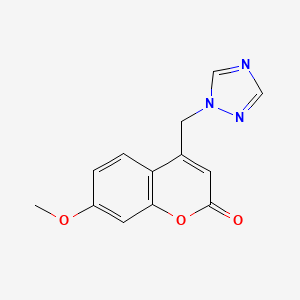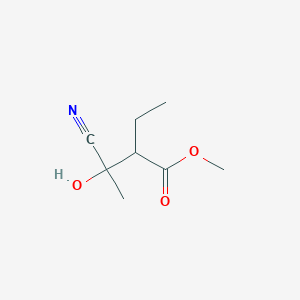
Methyl 3-cyano-2-ethyl-3-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-cyano-2-ethyl-3-hydroxybutanoate is an organic compound with the molecular formula C8H13NO3. It is a versatile intermediate used in various chemical syntheses and industrial applications. This compound is characterized by the presence of a cyano group, a hydroxyl group, and an ester functional group, making it a valuable building block in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-cyano-2-ethyl-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation followed by esterification. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-cyano-2-ethyl-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of methyl 3-cyano-2-ethyl-3-oxobutanoate.
Reduction: Formation of methyl 3-amino-2-ethyl-3-hydroxybutanoate.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-cyano-2-ethyl-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, flavors, and fragrances.
Mecanismo De Acción
The mechanism of action of methyl 3-cyano-2-ethyl-3-hydroxybutanoate depends on its specific application. In general, the compound can interact with various molecular targets and pathways. For example, in pharmaceutical applications, it may act as an enzyme inhibitor or receptor agonist/antagonist. The presence of functional groups such as the cyano and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity.
Comparación Con Compuestos Similares
Methyl 3-cyano-2-ethyl-3-hydroxybutanoate can be compared with similar compounds such as:
Ethyl 3-cyano-2-ethyl-3-hydroxybutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-cyano-2-methyl-3-hydroxybutanoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-cyano-2-methyl-3-hydroxybutanoate: Similar structure but with both an ethyl ester group and a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Número CAS |
850429-04-8 |
|---|---|
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
methyl 3-cyano-2-ethyl-3-hydroxybutanoate |
InChI |
InChI=1S/C8H13NO3/c1-4-6(7(10)12-3)8(2,11)5-9/h6,11H,4H2,1-3H3 |
Clave InChI |
AYKONARUGCGIID-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OC)C(C)(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


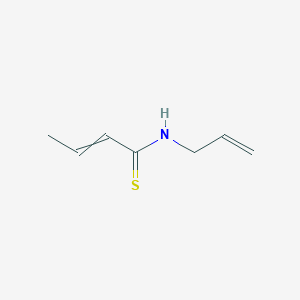
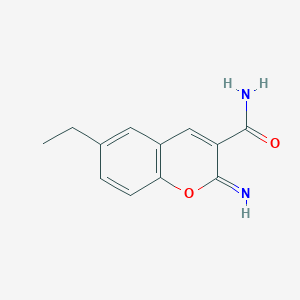
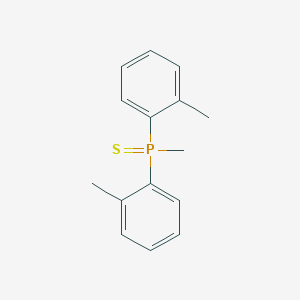
![3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol](/img/structure/B14204821.png)

![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
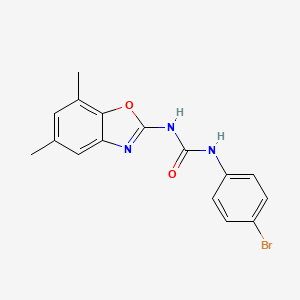
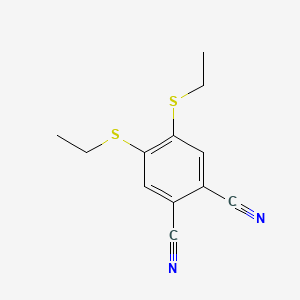
![1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride](/img/structure/B14204834.png)
![7,8-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14204838.png)
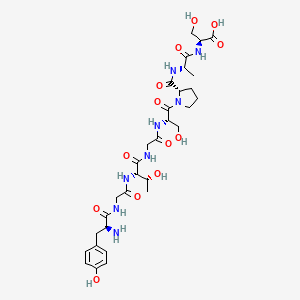
![Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14204854.png)
